molecular formula C17H15NO2 B12892330 4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one CAS No. 89114-10-3

4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one

Cat. No.: B12892330
CAS No.: 89114-10-3
M. Wt: 265.31 g/mol
InChI Key: DBMQQJPKRDSJAM-UHFFFAOYSA-N
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Description

4-(4-Methylbenzyl)-3-phenylisoxazol-5(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzyl bromide with phenylhydroxylamine in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Methylbenzyl)-3-phenylisoxazol-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzyl)-3-phenylisoxazole
  • 4-(4-Methylbenzyl)-3-phenyl-1,2-oxazole
  • 4-(4-Methylbenzyl)-3-phenyl-1,2-thiazole

Uniqueness

4-(4-Methylbenzyl)-3-phenylisoxazol-5(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89114-10-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C17H15NO2/c1-12-7-9-13(10-8-12)11-15-16(18-20-17(15)19)14-5-3-2-4-6-14/h2-10,18H,11H2,1H3

InChI Key

DBMQQJPKRDSJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(NOC2=O)C3=CC=CC=C3

Origin of Product

United States

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